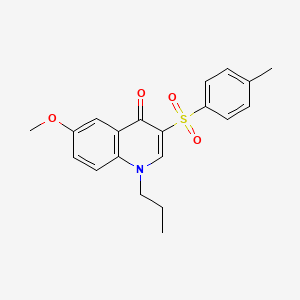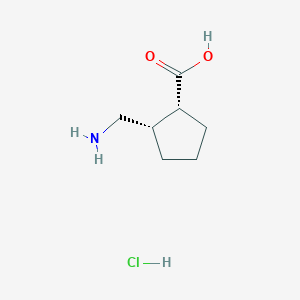
(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride, also known as (R)-baclofen, is a chiral derivative of gamma-aminobutyric acid (GABA). It is a selective agonist of GABA-B receptors and is commonly used as a muscle relaxant and antispasmodic agent. In recent years, (R)-baclofen has also gained attention for its potential use in treating addiction, chronic pain, and other neurological disorders.
Mecanismo De Acción
(R)-baclofen acts as a selective agonist of GABA-B receptors, which are found throughout the central nervous system. Activation of GABA-B receptors leads to inhibition of neurotransmitter release and a reduction in neuronal excitability. This results in a range of effects, including muscle relaxation, sedation, and analgesia.
Efectos Bioquímicos Y Fisiológicos
(R)-baclofen has a range of biochemical and physiological effects, including muscle relaxation, sedation, and analgesia. It has also been shown to modulate the release of dopamine and other neurotransmitters, which may underlie its efficacy in treating addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-baclofen has several advantages as a research tool, including its selectivity for GABA-B receptors and its ability to modulate dopamine release. However, it also has some limitations, including its potential for off-target effects and its relatively short half-life.
Direcciones Futuras
There are several potential future directions for research on (R)-baclofen. One area of interest is its potential use in treating other neurological disorders, such as epilepsy and schizophrenia. Another area of interest is its use in combination with other drugs, such as opioids, to enhance their analgesic effects. Additionally, there is ongoing research into the development of more potent and selective GABA-B agonists.
Métodos De Síntesis
(R)-baclofen can be synthesized using a variety of methods, including resolution of racemic baclofen, asymmetric synthesis, and enzymatic resolution. One commonly used method involves the resolution of racemic baclofen using a chiral acid, such as tartaric acid, to selectively crystallize the (R)-enantiomer.
Aplicaciones Científicas De Investigación
(R)-baclofen has been the subject of numerous scientific studies, particularly in the fields of addiction and pain management. It has been shown to reduce drug-seeking behavior in animal models of addiction and has demonstrated efficacy in treating alcoholism, cocaine addiction, and opioid withdrawal. In the field of pain management, (R)-baclofen has shown promise in treating chronic pain conditions such as fibromyalgia and neuropathic pain.
Propiedades
IUPAC Name |
(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-4-5-2-1-3-6(5)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBIGQLMSHBUNO-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)C(=O)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorophenyl)-5-[(E)-(dimethylamino)methylidene]-2-oxo-2,5-dihydro-3-furancarbonitrile](/img/structure/B2910110.png)
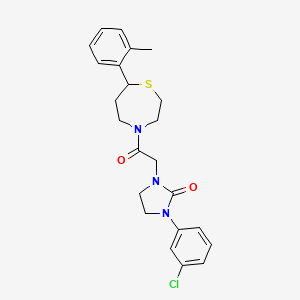
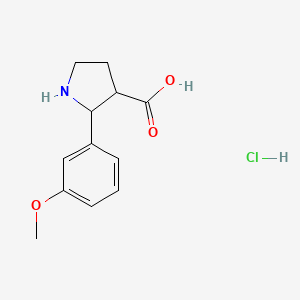
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2910116.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2910118.png)
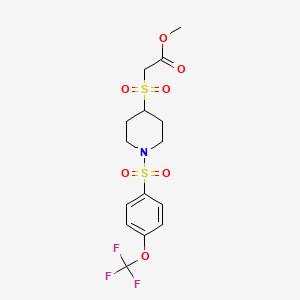
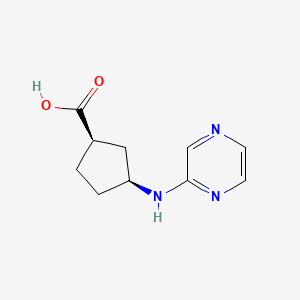
![(1E)-1-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]ethanone oxime](/img/structure/B2910122.png)
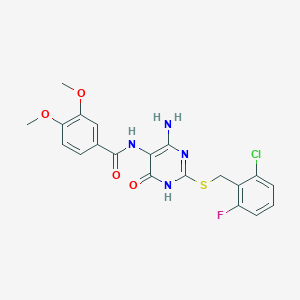
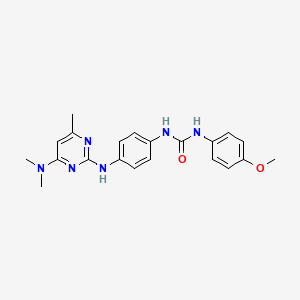
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2910126.png)
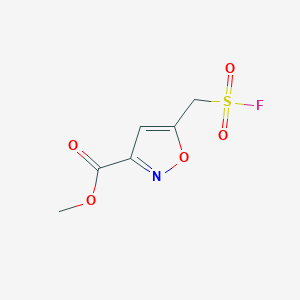
![2-Chloro-N-[[2-(furan-2-ylmethoxy)-4-methylphenyl]methyl]propanamide](/img/structure/B2910129.png)
